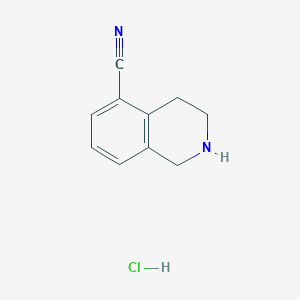

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride

Description

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives are pivotal in medicinal and synthetic chemistry due to their structural versatility and biological relevance. The compound 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride features a cyano (-CN) group at position 5 of the THIQ scaffold, combined with a hydrochloride salt to enhance stability and solubility.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-3,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOYRALKUWAOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a member of the isoquinoline alkaloids, a large group of natural productsIsoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders.

Mode of Action

It is known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, interact with their targets to exert diverse biological activities. The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathway alterations are likely to be complex and varied, reflecting the broad range of biological activities associated with these compounds.

Result of Action

Given that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, exert diverse biological activities, it is likely that the effects of this compound’s action would be multifaceted and potentially beneficial in the context of various infective pathogens and neurodegenerative disorders.

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on neuroprotective effects, anti-inflammatory properties, and potential anticancer activity.

Overview of this compound

The compound belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their complex structures and varied biological activities. The presence of the carbonitrile group enhances the pharmacological properties of this compound.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. For instance, studies have shown that certain THIQ compounds can modulate neurotransmitter systems, which is critical in conditions like Parkinson's and Alzheimer's disease .

Table 1: Neuroprotective Activity of THIQ Derivatives

Anti-inflammatory Properties

THIQ compounds also demonstrate anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property is particularly relevant in diseases characterized by chronic inflammation .

Case Study: Anti-inflammatory Activity

A study involving a series of THIQ derivatives showed that specific modifications to the tetrahydroisoquinoline scaffold enhanced their anti-inflammatory activity. Compounds were tested for their ability to reduce levels of TNF-alpha and IL-6 in vitro .

Anticancer Activity

The anticancer potential of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies. These compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of THIQ Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| trans-1 | SARS-CoV-2 | Inhibits viral replication | |

| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | Breast cancer | Induces apoptosis |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Modifications at various positions on the tetrahydroisoquinoline ring can significantly influence their pharmacological effects.

Key Findings:

- Substituents at the 5-position enhance neuroprotective activity.

- The presence of electron-withdrawing groups increases anticancer potency.

Table 3: Structure-Activity Relationship Overview

| Position on Ring | Modification Type | Effect on Activity |

|---|---|---|

| 5 | Carbonitrile group | Enhances neuroprotection |

| 7 | Trifluoromethyl group | Increases anticancer potency |

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent position and type on the THIQ scaffold significantly alter physicochemical properties. Key analogs include:

Key Observations :

- Electronic Effects : The electron-withdrawing -CN and -CF₃ groups at position 5 may enhance electrophilicity, influencing reactivity in synthetic pathways. In contrast, -COOCH₃ (electron-donating) could reduce electrophilic character .

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 5-CF₃-THIQ hydrochloride (237.7 g/mol) is commercially available with 95% purity, suggesting favorable stability .

- Positional Isomerism: The 5-cyano vs.

Preparation Methods

Palladium-Catalyzed Cyanation of Isoquinoline Esters

One of the most effective methods reported involves the palladium-catalyzed cyanation of aryl triflates derived from tetrahydroisoquinoline esters:

- Starting from the methyl ester of Boc-protected 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the ester is converted to an aryl triflate intermediate using triflic anhydride.

- The aryl triflate then undergoes palladium-catalyzed cyanation to introduce the nitrile group at the 5-position, yielding the benzonitrile derivative.

- Subsequent careful hydrolysis and deprotection steps yield the desired tetrahydroisoquinoline-5-carbonitrile compound.

- Finally, treatment with hydrochloric acid in aqueous methanol affords the hydrochloride salt form.

Comparative Data Table of Key Preparation Steps

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Aryl triflate formation | Triflic anhydride treatment | Boc-protected tetrahydroisoquinoline ester, Tf2O | Formation of reactive aryl triflate intermediate |

| Palladium-catalyzed cyanation | Pd catalyst, cyanide source | Pd catalyst, cyanide salt, DMF or suitable solvent | Introduction of nitrile at 5-position |

| Hydrolysis and deprotection | LiOH hydrolysis, acid treatment | LiOH in aqueous dioxane, HCl in methanol | Conversion to free amine and hydrochloride salt |

| Pictet–Spengler cyclization | Condensation with aldehydes | BF3·OEt2, aldehydes, sulfinyl amine intermediates | Ring closure to form tetrahydroisoquinoline core |

| Functional group modification | Halogenation, nucleophilic substitution | Diazotization, Sandmeyer reaction, cyanide nucleophile | Introduction of nitrile group via substitution |

Research Findings and Notes

- The palladium-catalyzed cyanation method is highly regioselective and efficient for introducing the nitrile group at the 5-position of the tetrahydroisoquinoline ring.

- The Pictet–Spengler condensation route provides stereochemical control and allows for the synthesis of various substituted tetrahydroisoquinolines, which can be further functionalized to the nitrile derivative.

- Hydrochloride salt formation is typically achieved by treatment with hydrochloric acid in ethanol or aqueous methanol, enhancing compound stability and facilitating purification.

- These methods have been validated in the synthesis of biologically active analogues, underscoring their practical relevance in medicinal chemistry.

Q & A

Basic Question: What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves cyclization of substituted phenethylamine precursors or nucleophilic substitution on preformed tetrahydroisoquinoline scaffolds. For example, coupling reactions with cyanide sources (e.g., KCN or NaCN) under anhydrous conditions can introduce the nitrile group at position 5 . Purification via recrystallization or preparative HPLC is critical to remove byproducts like unreacted starting materials or stereoisomers. Purity optimization requires monitoring by reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis to confirm stoichiometric chloride content .

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the tetrahydroisoquinoline backbone and nitrile group (e.g., absence of aromatic protons in the reduced ring system) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H] at m/z 189.1 for the free base; adjusted for hydrochloride) .

- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present (e.g., enantiomeric purity assessment) .

Basic Question: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

The compound is hygroscopic and light-sensitive. Store in airtight containers under inert gas (argon or nitrogen) at −20°C. Stability studies using accelerated degradation conditions (40°C/75% relative humidity) show decomposition via hydrolysis of the nitrile group to carboxylic acid derivatives, detectable by TLC or HPLC .

Advanced Question: How can researchers identify pharmacological targets for 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives?

Methodological Answer:

- Target-based screening : Use TRPM5 agonist assays (e.g., calcium flux in HEK293 cells transfected with human TRPM5) .

- Kinase profiling : Test against panels like the DiscoverX KinomeScan to identify off-target interactions, given structural similarities to kinase inhibitors .

- Molecular docking : Align the nitrile group with catalytic residues (e.g., cysteine in TRPM5) using software like AutoDock Vina .

Advanced Question: How do stereochemical variations impact the compound’s bioactivity?

Methodological Answer:

Stereochemistry at the tetrahydroisoquinoline ring (e.g., C1 or C3 positions) significantly alters binding affinity. For example, (R)-enantiomers may exhibit higher TRPM5 agonism due to optimal spatial alignment with the receptor’s hydrophobic pocket. Resolve enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) and validate using circular dichroism .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Impurity analysis : Trace impurities (e.g., unreacted intermediates) may skew results. Use LC-MS to identify contaminants .

- Assay variability : Standardize protocols (e.g., cell passage number, buffer pH) when replicating TRPM5 calcium flux assays .

- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives in in vivo models .

Advanced Question: What strategies are effective for studying the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

- In vitro models : Differentiated SH-SY5Y cells treated with MPTP (a Parkinson’s inducer) to evaluate neuroprotection via mitochondrial membrane potential assays (JC-1 dye) .

- In vivo models : Stereotactic injection into rodent substantia nigra, followed by behavioral tests (rotarod, open-field) and postmortem tyrosine hydroxylase immunohistochemistry .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix interference : Plasma proteins can bind the compound, reducing recovery. Use protein precipitation with acetonitrile followed by SPE (C18 cartridges) .

- Detection sensitivity : LC-MS/MS with MRM transitions (m/z 189.1 → 144.1 for quantification) achieves limits of detection <1 ng/mL .

Advanced Question: How can structure-activity relationships (SAR) guide optimization of this scaffold?

Methodological Answer:

- Nitrile substitution : Replace with amide or ester groups to modulate lipophilicity (clogP calculations via ChemAxon).

- Ring substitution : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance metabolic stability, as seen in related analogs .

Advanced Question: What orthogonal assays validate the compound’s biological activity beyond primary screens?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.